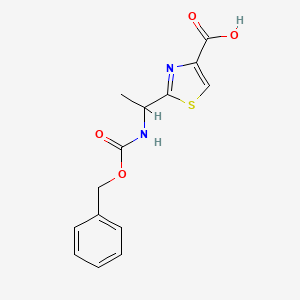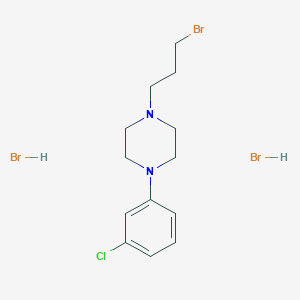
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the propyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary amines and other reduced forms.
Scientific Research Applications
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine
- 1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine
- 1-(3-Bromopropyl)-4-(3-fluorophenyl)piperazine
Uniqueness
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazinedihydrobromide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. The presence of both bromine and chlorine atoms in the structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20Br3ClN2 |
|---|---|
Molecular Weight |
479.47 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(3-chlorophenyl)piperazine;dihydrobromide |
InChI |
InChI=1S/C13H18BrClN2.2BrH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;;/h1,3-4,11H,2,5-10H2;2*1H |
InChI Key |
AYULRSGAZSMJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCBr)C2=CC(=CC=C2)Cl.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


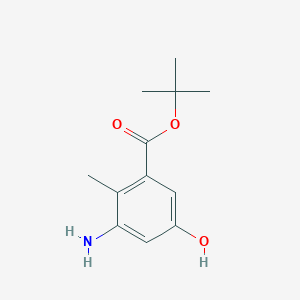
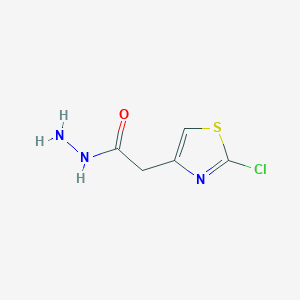
![Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13510488.png)
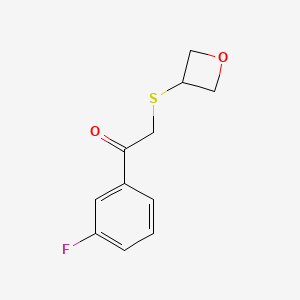

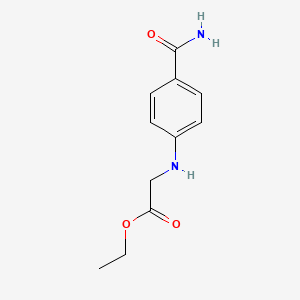
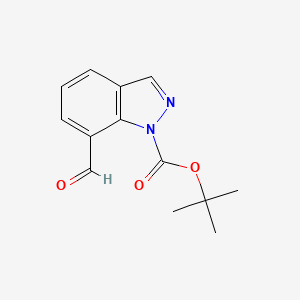


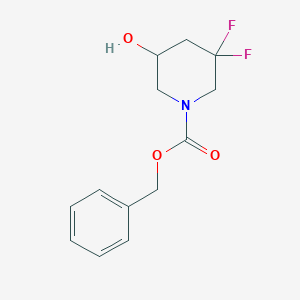
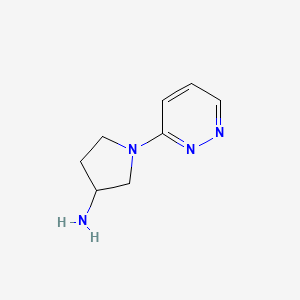
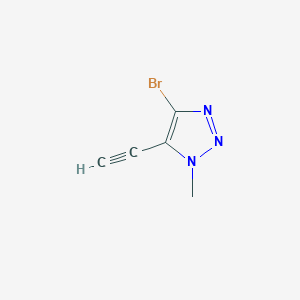
![1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13510540.png)
